BenchChemオンラインストアへようこそ!

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid

Chiral resolution Medicinal chemistry Building-block procurement

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid (CAS 52920-02-2) is the racemic trans-configured monomethyl ester of cyclopropane-1,2-dicarboxylic acid, a chiral cyclopropane diester monoacid with molecular formula C₆H₈O₄ and molecular weight 144.13 g·mol⁻¹. The 'rel-' designation indicates relative stereochemistry (trans) without absolute configuration assignment, distinguishing it from enantiopure forms such as CAS 88335-97-1 [(1R,2R)-enantiomer] and CAS 88335-96-0 [(1S,2S)-enantiomer].

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 52920-02-2
Cat. No. B1643175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid
CAS52920-02-2
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC1C(=O)O
InChIInChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1
InChIKeyIRRAJLZEAOBJIV-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid (CAS 52920-02-2): A Racemic trans-Cyclopropane-1,2-Dicarboxylic Acid Monomethyl Ester for Chiral Building-Block Procurement


(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid (CAS 52920-02-2) is the racemic trans-configured monomethyl ester of cyclopropane-1,2-dicarboxylic acid, a chiral cyclopropane diester monoacid with molecular formula C₆H₈O₄ and molecular weight 144.13 g·mol⁻¹ [1]. The 'rel-' designation indicates relative stereochemistry (trans) without absolute configuration assignment, distinguishing it from enantiopure forms such as CAS 88335-97-1 [(1R,2R)-enantiomer] and CAS 88335-96-0 [(1S,2S)-enantiomer] . This compound serves as a versatile chiral intermediate and building block in medicinal chemistry and pharmaceutical synthesis, particularly in the preparation of cyclopropane-containing bioactive molecules [2].

Why Generic Substitution of (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid (CAS 52920-02-2) with In-Class Analogs Fails


In-class cyclopropane dicarboxylic acid monoesters cannot be interchanged because stereochemistry dictates both biological target engagement and downstream synthetic utility. The trans vs. cis configuration of the cyclopropane ring directly modulates binding affinity at enzyme targets such as O-acetylserine sulfhydrylase (OASS), with the trans stereoisomer showing measurably higher affinity than the cis counterpart [1]. Furthermore, the 'rel-' racemic nature of CAS 52920-02-2 provides a distinct cost-performance profile versus enantiopure forms (e.g., CAS 88335-97-1), making it suitable for initial screening campaigns where enantiopure material would be prohibitively expensive, yet inappropriate for asymmetric syntheses requiring defined absolute configuration [2].

Product-Specific Quantitative Differentiation Evidence for (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid (CAS 52920-02-2)


Racemic trans-Configured Monoester (52920-02-2) vs. Enantiopure (1R,2R)-Monoester (88335-97-1): Cost-Efficiency and Screening Utility

CAS 52920-02-2 is the racemic ('rel-') trans monomethyl ester, whereas CAS 88335-97-1 is the single (1R,2R) enantiomer. The racemic form is produced without chiral resolution steps, resulting in lower synthesis cost. Vendor pricing indicates that the racemate (52920-02-2) is typically available at 95–97% purity from multiple suppliers at catalog scale . The enantiopure (1R,2R) form (88335-97-1) is offered at 97% purity but by fewer suppliers and at higher cost, reflecting the additional chiral resolution or asymmetric synthesis required . For high-throughput screening or early-stage SAR exploration where absolute stereochemistry is not critical, the racemic form provides equivalent chemical functionality at reduced procurement cost.

Chiral resolution Medicinal chemistry Building-block procurement

Trans vs. Cis Cyclopropane-1,2-Dicarboxylic Acid Configuration: Impact on O-Acetylserine Sulfhydrylase (OASS) Binding Affinity

In the cyclopropane-1,2-dicarboxylic acid series studied by Annunziato et al. (2016), trans-configured compounds consistently demonstrated superior binding affinity to OASS isoforms compared to their cis counterparts. When the ester moiety and carboxylic acid are in a trans stereorelationship, the measured affinity is higher than that observed for the cis stereoisomer [1]. This stereochemical preference is attributed to the optimal spatial arrangement of hydrogen-bonding groups within the enzyme active site, where the trans configuration permits simultaneous engagement of both carboxylate moieties with key binding-pocket residues (Asn71, Thr72, and Asn69) [1]. CAS 52920-02-2, as the racemic trans form, retains this favorable trans geometry and thus is expected to exhibit binding characteristics superior to cis-configured analogs such as CAS 31420-47-0 [(1S,2R)-rel-cis] or CAS 88335-87-9 [(1S,2R)-cis].

Antimicrobial drug discovery Enzyme inhibition Structure-activity relationship

Documented Use as a Key Synthetic Intermediate in Kynurenine-3-Monooxygenase (KMO) Inhibitor Development

CAS 52920-02-2 and its enantiopure counterparts serve as critical building blocks in the synthesis of KMO inhibitors, as documented in patent CN104244939A (CHDI Foundation) [1]. In this patent, (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid monomethyl ester (CAS 88335-96-0, the enantiomer of CAS 88335-97-1) is employed as the starting material for synthesizing methyl (1S,2S)-2-[(3,4-dichlorophenyl)carbonyl]cyclopropane-1-carboxylate, a key intermediate in the KMO inhibitor series [1]. The monomethyl ester functional handle enables regioselective derivatization: the free carboxylic acid is converted to the acid chloride (oxalyl chloride, DMF catalysis, 98% yield), while the methyl ester remains intact for subsequent transformations [1]. This documented synthetic utility validates the procurement value of the trans monomethyl ester scaffold for medicinal chemistry programs targeting the kynurenine pathway.

Neurodegeneration therapeutics KMO inhibition Patent-validated intermediate

Enzymatic Resolution Potential: Racemic trans-Cyclopropane-1,2-Dicarboxylic Acid Derivatives as Substrates for Enantioselective Hydrolysis

Hugentobler and Rebolledo (2014) demonstrated that racemic amido esters and diamides derived from trans-cyclopropane-1,2-dicarboxylic acid are substrates for Rhodococcus rhodochrous IFO 15564 amidase, which catalyzes enantioselective hydrolysis with moderate to high enantioselectivity [1]. The racemic trans monomethyl ester scaffold (CAS 52920-02-2) can be converted to amido ester derivatives and subsequently resolved enzymatically to yield optically active cyclopropanecarboxylic acid derivatives with high enantiomeric excess [1]. This provides a practical route from the inexpensive racemate to enantiopure building blocks, enhancing the procurement value of CAS 52920-02-2 as a precursor that can be upgraded to either enantiomeric series via biocatalytic resolution.

Biocatalysis Enzymatic resolution Chiral intermediate production

Best Research and Industrial Application Scenarios for (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid (CAS 52920-02-2)


Antimicrobial Drug Discovery: O-Acetylserine Sulfhydrylase (OASS) Inhibitor Screening

CAS 52920-02-2 provides the trans-configured cyclopropane-1,2-dicarboxylic acid scaffold required for productive OASS binding. As established by Annunziato et al. (2016), trans stereochemistry is essential for optimal engagement of the enzyme active site, with the cyclopropane spacer positioning both carboxyl groups for hydrogen bonding to Asn71, Thr72, and Asn69 residues [1]. Researchers initiating OASS inhibitor programs should procure the racemic trans form (CAS 52920-02-2) for initial fragment-based or competitive binding screens, then transition to enantiopure stocks (CAS 88335-97-1 or CAS 88335-96-0) once a lead series is established. The fluorimetric competition binding assay using compound 20 (a close structural analog) has been validated for determining dissociation constants of novel OASS ligands [1].

Kynurenine Pathway Modulator Synthesis: KMO Inhibitor Intermediate

The monomethyl ester scaffold is a validated starting material for KMO inhibitor synthesis, as documented in CHDI Foundation patent CN104244939A, where the (1S,2S)-enantiomer is converted to methyl (1S,2S)-2-[(3,4-dichlorophenyl)carbonyl]cyclopropane-1-carboxylate via acid chloride formation in 98% yield at multigram scale [2]. For medicinal chemistry teams developing kynurenine-3-monooxygenase inhibitors for Huntington's disease or other neurodegenerative conditions, CAS 52920-02-2 offers a cost-effective precursor for SAR exploration. The orthogonally protected carboxyl functionalities enable sequential elaboration: acid chloride formation at the free acid, followed by further derivatization at the methyl ester position.

Biocatalytic Resolution for Enantiopure Cyclopropane Building Block Production

Procurement teams supporting both discovery and process chemistry can leverage the racemate (CAS 52920-02-2) as a single inventory item that serves dual purposes: direct use in racemic screening libraries and, when needed, enzymatic resolution to either enantiomer via the amidase protocol established by Hugentobler and Rebolledo (2014) [3]. This approach reduces the need to maintain separate stocks of both (1R,2R) and (1S,2S) enantiomers, simplifying supply-chain logistics. The enzymatic resolution has been demonstrated on substrates derived from commercially available diethyl (±)-trans-cyclopropane-1,2-dicarboxylate, and the methodology is transferable to the monomethyl ester scaffold [3].

Chiral Cyclopropane Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

CAS 52920-02-2 satisfies key fragment-like properties: molecular weight 144.13 Da (<300 Da rule-of-three criterion), hydrogen bond donor/acceptor functionality from the carboxylic acid and ester groups, and the rigid cyclopropane core that reduces conformational entropy upon target binding. The racemic nature is acceptable for initial fragment screening, where hit identification is followed by chiral resolution or enantioselective synthesis of the active enantiomer. Multiple commercial suppliers (AKSci, Aladdin, Beyotime, CoolPharm) offer catalog quantities at 95–97% purity, ensuring reliable access for FBDD programs .

Quote Request

Request a Quote for (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.